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Compound of Interest

Compound Name: Ciraparantag TFA

Cat. No.: B12841253

An In-depth Technical Guide to the Synthesis and Chemical Structure of Ciraparantag TFA

Introduction

Ciraparantag, also known as aripazine or PER977, is a synthetic, small molecule under
investigation as a broad-spectrum reversal agent for a variety of anticoagulants.[1][2][3] It is
designed to bind directly to and neutralize the effects of unfractionated heparin (UFH), low-
molecular-weight heparin (LMWH), and direct oral anticoagulants (DOACSs), including Factor
Xa (FXa) inhibitors (such as apixaban, edoxaban, and rivaroxaban) and direct thrombin (Factor
[1a) inhibitors (like dabigatran).[1][3][4] This document provides a detailed overview of its
chemical structure, mechanism of action, and the experimental methodologies used to
characterize its activity, intended for researchers and drug development professionals. The
trifluoroacetate (TFA) salt is a common formulation for peptide-like molecules used in research
and development.

Chemical Structure and Synthesis

Ciraparantag is a synthetic, water-soluble, cationic molecule.[2][5][6] Its structure is composed
of two L-arginine amino acid units connected by a piperazine-containing linker.[3][4][7] This
design was the result of an intentional molecular design program aimed at creating molecules
that could bind to heparins through non-covalent, charge-charge interactions.[7]

While Ciraparantag is a synthetic molecule, the specific, step-by-step synthesis protocols are
proprietary and not detailed in publicly available literature. However, based on its known
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structure, the synthesis would conceptually involve the coupling of L-arginine residues to a
central piperazine-based linker.

Chemical Properties:

¢ |[UPAC Name: (2S)-2-Amino-N-[3-[4-[3-[[(2S)-2-amino-5-
(diaminomethylideneamino)pentanoyl]lamino]propyl]piperazin-1-yl]propyl]-5-
(diaminomethylideneamino)pentanamide[3]

e Molecular Formula: C22HasN1202[3][4]

e Molar Mass: 512.708 g-mol~1[3][4]

Mechanism of Action

Ciraparantag functions as an anticoagulant reversal agent by directly binding to anticoagulant
drugs through non-covalent interactions.[2][4][5] The primary mechanisms are:

o Charge-Charge Interactions: As a cationic molecule, Ciraparantag forms strong ionic bonds
with anionic anticoagulants like heparin.[4][6]

e Hydrogen Bonding: It also binds to DOACs via hydrogen bonds and charge-charge
interactions.[5][8]

This binding sequesters the anticoagulant, preventing it from interacting with its endogenous
targets, such as Factor Xa and Factor Illa (thrombin).[1][5] This action restores the normal
activity of these coagulation factors, allowing for the re-establishment of hemostasis.[2][6]
Dynamic light scattering (DLS) studies have confirmed that Ciraparantag binds to heparins and
DOACSs but does not bind to coagulation factors (Flla, FXa) directly, nor to a wide range of
other plasma proteins or commonly used cardiac and antiepileptic drugs.[2][4]
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Caption: Mechanism of Ciraparantag action.
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Parameter Value | Description Source(s)
Model One-compartment [2]
Distribution Rapid distribution phase [4]

Half-life (t%2) 12 to 19 minutes [7119]

Hydrolysis by serum
peptidases into two
] metabolites, primarily BAP
Metabolism o . [41[9]
(monoarginine piperazine).
Metabolites have no

substantial activity.

Primarily renal. >90% of total

Elimination dose recovered in urine within [2]
24 hours.
Accumulation Minimal to none [2]

Preclinical Efficacy in Rat Bleeding Models
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Anticoagulant

Ciraparantag Dose
(v)

Outcome Source(s)

Edoxaban (10 mg/kg
PO)

5 and 10 mg/kg

Reduced blood loss to
levels of non-
[4]

anticoagulated

controls.

Dabigatran (37.5
mg/kg PO)

31.25 mg/kg

Reduced blood loss
volume to control
levels in tail

transection model.

Unfractionated

Heparin (1 mg/kg 1V)

20 mg/kg

Significantly reduced

blood loss. More

effective than 10 [4]
mg/kg protamine

sulfate.

Enoxaparin (10 mg/kg
V)

30 mg/kg

Fully reversed
anticoagulant activity,
restoring blood loss to

control levels.

Clinical Efficacy in Healthy Elderly Subjects (Phase 2

Trials)
Anticoagulant Ciraparantag Dose
. Outcome Source(s)
(Steady State) (IV Infusion)
Rapid and sustained
) reversal of
Apixaban 60 mg and 120 mg ] o [10]
anticoagulation in all
subjects.
Rapid and sustained
. reversal of
Rivaroxaban 180 mg ) . [10]
anticoagulation for all
subjects.
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Experimental Protocols
Physical Association Experiments (Dynamic Light
Scattering)

» Objective: To determine the binding of Ciraparantag to anticoagulants and its lack of binding
to other molecules.

o Methodology: Standard Dynamic Light Scattering (DLS) was employed.[2][4] This technique
measures the size of particles in a solution. A change in particle size upon mixing two
components (e.g., Ciraparantag and an anticoagulant) indicates a binding event.

e Protocol:
o Agueous solutions of Ciraparantag were prepared.

o Solutions of target molecules were prepared, including UFH, enoxaparin, DOACs,
coagulation factors (Flla, FXa), and various other drugs (e.qg., diltiazem, digoxin,
clopidogrel).[2][4]

o The Ciraparantag solution was mixed with the target molecule solution.

o DLS was used to measure the hydrodynamic radius of particles in the solution before and
after mixing.

o An increase in particle size was interpreted as a physical association (binding).[4]

Preclinical Bleeding Experiments (In Vivo Rat Models)

» Objective: To investigate the ability of Ciraparantag to reverse the effects of various
anticoagulants on actual bleeding.[4]

e Models:
o Rat Tail Transection Model: Measures total blood loss after tail amputation.[4]

o Rat Liver Laceration Model: Measures bleeding time and volume from a standardized liver
injury.[4][9]
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e General Protocol (Tail Transection):

o

Rats are administered an anticoagulant (e.g., edoxaban, dabigatran) at a specified dose
and route.

o At the time of expected maximum anticoagulant concentration (Tmax), a single IV dose of
Ciraparantag or saline (control) is administered.

o After a short interval (e.g., 20 minutes), the distal portion of the tail is transected.
o Blood is collected for a set period.

o The total volume of shed blood is measured to determine the amount of blood loss.
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Caption: Workflow for the in vivo rat tail transection model.

Pharmacokinetic and Metabolism Experiments

» Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of
Ciraparantag.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b12841253?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12841253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Methodology: PK and metabolism were studied in both animal models and human clinical
trials.[4]

e Protocol:
o Ciraparantag is administered (typically intravenously).
o Serial blood samples are collected at predefined time points.

o Plasma concentrations of Ciraparantag and its metabolites (like BAP) are quantified using
a validated analytical method, such as LC-MS (Liquid Chromatography-Mass
Spectrometry).[4][11]

o Urine is collected over intervals (e.g., 0-8 hours, 8-24 hours) to quantify renal excretion.[2]

o Pharmacokinetic parameters (half-life, clearance, volume of distribution) are calculated by
fitting the concentration-time data to a compartmental model.[2][4]

Clinical Coagulation Assays

o Objective: To measure the pharmacodynamic (PD) effect of Ciraparantag on coagulation in
humans.

o Methodology: It was discovered that traditional plasma-based coagulation assays (e.g.,
aPTT, PT, anti-Xa) are unsuitable for measuring Ciraparantag's effect.[5] This is because the
cationic Ciraparantag molecule interferes with the anionic reagents (e.g., sodium citrate,
kaolin) used in these tests.

e Selected Assay: The manual Whole Blood Clotting Time (WBCT) was chosen as the primary
PD measurement.[10]

e Protocol:
o Healthy subjects are anticoagulated to a steady state with a DOAC (e.g., apixaban).

o A baseline WBCT is established.
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o Asingle IV infusion of Ciraparantag or placebo is administered over a set time (e.g., 10
minutes).[10]

o Serial blood samples are drawn into reagent-free tubes.
o The time taken for a solid clot to form at body temperature is recorded.

o Reversal is defined as the return of WBCT to within a certain percentage (e.g., <10%) of
the pre-anticoagulant baseline.[10]
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Caption: Relationship between chemical structure and function.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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